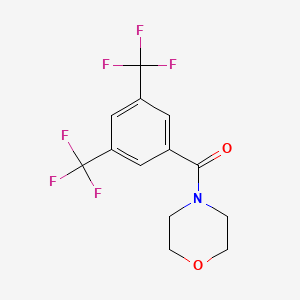
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a morpholino group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The morpholino group can interact with various enzymes and receptors, modulating their activity. The compound may also form hydrogen bonds and other non-covalent interactions with its targets, influencing their function and activity .
類似化合物との比較
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.
(3,5-Bis(trifluoromethyl)phenyl)isocyanate: Utilized in the preparation of arylaminothiocarbonylpyridinium salts.
(3,5-Bis(trifluoromethyl)phenyl)ethanol: An important intermediate in the synthesis of pharmaceutical compounds.
Uniqueness
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone is unique due to the presence of both trifluoromethyl and morpholino groups, which impart distinct chemical and biological properties.
特性
分子式 |
C13H11F6NO2 |
|---|---|
分子量 |
327.22 g/mol |
IUPAC名 |
[3,5-bis(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H11F6NO2/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(21)20-1-3-22-4-2-20/h5-7H,1-4H2 |
InChIキー |
IZBNSOIIQLDBSV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















